

Application of CEP-Lysine-d4 in Age-Related Macular Degeneration (AMD) Research

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Compound of Interest		
Compound Name:	CEP-Lysine-d4	
Cat. No.:	B15597819	Get Quote

Introduction to CEP-Lysine in AMD

N ϵ -(2-carboxyethyl)lysine (CEP-Lysine) is a unique protein modification that arises from the oxidative degradation of docosahexaenoate (DHA), a polyunsaturated fatty acid highly abundant in the retina. In the context of Age-Related Macular Degeneration (AMD), CEP-Lysine has emerged as a significant biomarker and a key player in the disease's pathogenesis. It is formed when a reactive seven-carbon oxidation fragment of DHA covalently binds to the ϵ -amino group of lysine residues in proteins. Elevated levels of CEP-modified proteins have been identified in the drusen, retina, and plasma of AMD patients, implicating them in both the "dry" (atrophic) and "wet" (neovascular) forms of the disease.

The deuterated form, **CEP-Lysine-d4**, serves as a critical tool for the precise and accurate quantification of endogenous CEP-Lysine in biological samples. As a stable isotope-labeled internal standard, it is indispensable for mass spectrometry-based proteomics, enabling researchers to unravel the complex role of this adduct in AMD progression.

Application Notes Biomarker for AMD Risk Assessment and Diagnosis

CEP-Lysine has been identified as a promising biomarker for AMD. Studies have shown that plasma levels of CEP-adducted proteins and autoantibodies against CEP are significantly higher in individuals with AMD compared to age-matched controls.[1][2]



- Clinical Utility: Quantitative analysis of CEP-Lysine in patient plasma can aid in early diagnosis, risk stratification, and monitoring of disease progression.
- Role of CEP-Lysine-d4: As an internal standard in Liquid Chromatography-Mass
 Spectrometry (LC-MS/MS) assays, CEP-Lysine-d4 allows for the absolute quantification of
 CEP-Lysine levels, providing the high degree of accuracy and reproducibility required for a
 clinical biomarker.

Tool for Investigating AMD Pathogenesis

CEP-modified proteins are not merely byproducts of oxidative stress; they are biologically active and contribute directly to AMD pathology. They have been shown to stimulate inflammatory and angiogenic pathways.[2][3][4]

- Induction of Pro-inflammatory Responses: CEP adducts can activate the complement cascade and engage with receptors like Toll-like receptor 2 (TLR2) on immune cells, leading to chronic inflammation, a key feature of AMD.
- Promotion of Angiogenesis: CEP-modified proteins can induce neovascularization, a hallmark of wet AMD, by stimulating the production of vascular endothelial growth factor (VEGF).[3]
- Development of Animal Models: Immunization of mice with CEP-modified albumin has been shown to induce an autoimmune response that leads to AMD-like pathologies, including the development of drusen and geographic atrophy.[4] This provides a valuable in vivo model for studying disease mechanisms and testing potential therapies.

Target for Therapeutic Intervention

Given its role in driving inflammation and angiogenesis, the CEP pathway presents a novel target for the development of AMD therapies.

 Drug Development: Strategies aimed at inhibiting the formation of CEP adducts, neutralizing their pathological effects, or clearing them from ocular tissues could slow or prevent AMD progression.



 Screening Assays: CEP-Lysine and CEP-modified proteins can be used in high-throughput screening assays to identify compounds that interfere with their formation or downstream signaling. CEP-Lysine-d4 would be crucial for validating the efficacy of such compounds in reducing CEP levels in cell culture or animal models.

Quantitative Data Summary

The following table summarizes key quantitative findings from research on CEP-Lysine in AMD.

Parameter	Finding	Fold Change (AMD vs. Control)	Reference
CEP Immunoreactivity in Plasma	Mean level of anti- CEP immunoreactivity	1.5x higher	[1]
Anti-CEP Autoantibody Titer in Sera	Mean titer of anti-CEP autoantibodies	2.3x higher	[1]

Experimental Protocols

Protocol 1: Quantification of CEP-Lysine in Human Plasma using LC-MS/MS with a CEP-Lysine-d4 Internal Standard

This protocol outlines a method for the accurate measurement of CEP-Lysine in plasma samples, a key application for assessing its role as an AMD biomarker.

- 1. Materials and Reagents:
- Human plasma samples (from AMD patients and controls)
- CEP-Lysine-d4 (stable isotope-labeled internal standard)
- Protease inhibitors
- Protein precipitation solution (e.g., acetonitrile)



- Enzymatic digestion buffer (e.g., ammonium bicarbonate)
- Trypsin (for protein digestion)
- Solid-phase extraction (SPE) cartridges
- LC-MS/MS system
- 2. Sample Preparation:
- Thaw plasma samples on ice and add protease inhibitors.
- Spike a known concentration of **CEP-Lysine-d4** internal standard into each plasma sample.
- Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the protein.
- Wash the protein pellet to remove contaminants.
- Resuspend the protein pellet in digestion buffer and add trypsin. Incubate overnight at 37°C to digest proteins into peptides.
- Purify the resulting peptides using SPE cartridges.
- Dry the purified peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Inject the prepared sample into the LC-MS/MS system.
- Separate the peptides using a reverse-phase liquid chromatography column with a suitable gradient.
- Perform mass spectrometry in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.
 - Monitor the specific precursor-to-product ion transitions for both endogenous (light) CEP-Lysine and the (heavy) CEP-Lysine-d4 standard.



 Quantify the amount of endogenous CEP-Lysine by calculating the ratio of the peak area of the light analyte to the peak area of the heavy internal standard.

Protocol 2: Induction of an AMD-like Phenotype in Mice using CEP-Modified Albumin

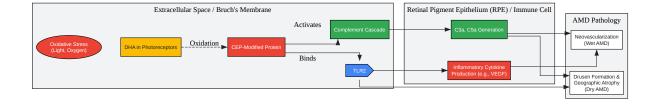
This protocol describes how to create an animal model of dry AMD by immunizing mice with CEP-adducted protein, as demonstrated in foundational research.[4]

- 1. Materials and Reagents:
- Mouse Serum Albumin (MSA)
- Reagents for CEP modification of MSA[5]
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
- Wild-type mice (e.g., C57BL/6J strain)
- Syringes and needles for immunization
- 2. Preparation of CEP-MSA Immunogen:
- Synthesize CEP-modified MSA according to established chemical methods.[5]
- Verify the extent of CEP modification using techniques such as mass spectrometry or immunoassay.
- Emulsify the CEP-MSA with CFA for the initial immunization and with IFA for subsequent booster immunizations.
- 3. Immunization Procedure:
- Perform a primary immunization by injecting the CEP-MSA/CFA emulsion subcutaneously at multiple sites on the mouse's back.
- Administer booster immunizations with the CEP-MSA/IFA emulsion at 2-3 week intervals.



- Monitor the immune response by measuring anti-CEP antibody titers in the serum via ELISA.
- 4. Phenotypic Analysis:
- Age the mice for several months following the final immunization.
- Examine the eyes for signs of AMD pathology, including:
 - Fundus Photography: To visualize drusen-like deposits.
 - Optical Coherence Tomography (OCT): For cross-sectional imaging of the retina.
 - Histology and Immunohistochemistry: To examine retinal sections for drusen, RPE atrophy, and complement deposition.

Visualizations Signaling Pathway of CEP in AMD Pathogenesis

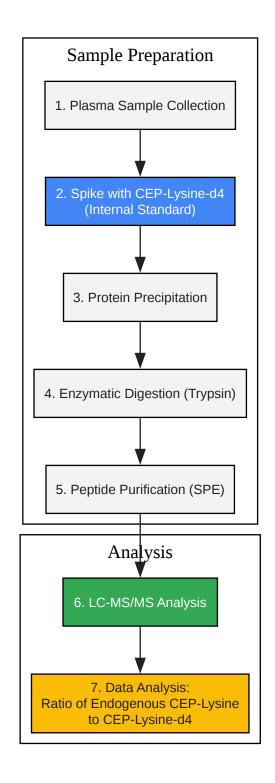


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Caption: CEP-Lysine's role in AMD pathogenesis.

Experimental Workflow: Quantification of CEP-Lysine



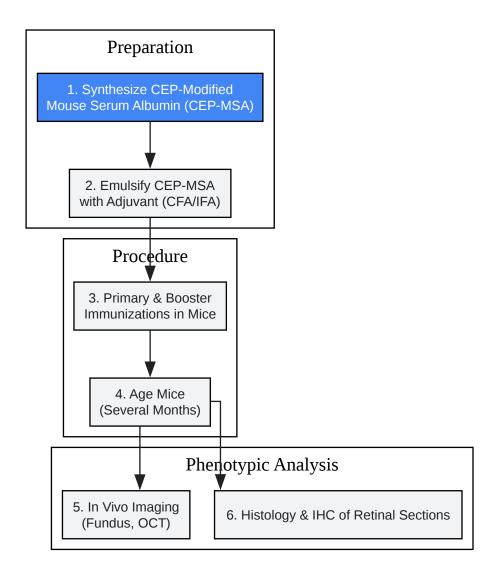


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Caption: Workflow for CEP-Lysine quantification.

Experimental Workflow: Mouse Model of AMD





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Caption: Workflow for inducing an AMD model in mice.

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